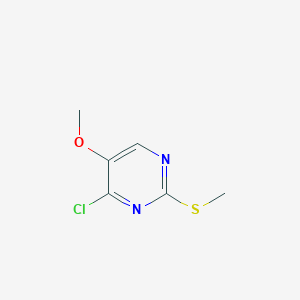

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Overview

Description

Comprehensive Analysis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

The compound 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of related pyrimidine compounds involves cyclization and chloridization reactions. For instance, 2,4-Dichloro-5-methoxy-pyrimidine, a related compound, is synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials. The process yields a product with a purity higher than 99.5% under optimal conditions . Similarly, substituted methoxy-and methylthio-pyrimidines can be synthesized through aminolysis reactions without added solvents, leading to various aminopyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman. For example, the vibrational spectral analysis of a chemotherapeutic pyrimidine derivative was carried out using these techniques, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory (DFT) . The geometrical parameters obtained from DFT calculations are in agreement with X-ray diffraction (XRD) results .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including non-covalent interactions such as hydrogen bonds, van der Waals interactions, and steric/ring closure effects . The aminolysis of methoxy or methylthio pyrimidines has been studied, revealing the influence of different substituents on the reaction rates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using quantum chemical calculations. For instance, the nonlinear optical behavior and stability of molecules can be analyzed using NBO analysis, which assesses hyperconjugative interactions and charge delocalization . The molecular electrostatic potential (MEP) analysis helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack . Additionally, the crystal structures of these compounds reveal weak hydrogen-bonding interactions, which are significant in understanding their physical properties .

Mechanism of Action

properties

IUPAC Name |

4-chloro-5-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWERHXRSRVRUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287920 | |

| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |

CAS RN |

87026-45-7 | |

| Record name | 87026-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)